2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “4-Methoxy-2-methylphenylboronic acid” is a boronic acid derivative with the linear formula CH3OC6H3(CH3)B(OH)2 . It is used as a reactant for the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of related compounds such as 1-(3-methoxy-4-methylphenyl)-2-aminopropane has been reported in the literature . These compounds have been tested for stimulus generalization in the two-lever drug-discrimination paradigm .
Molecular Structure Analysis
The molecular structure of related compounds like “4-Methoxyphenylboronic acid” has been analyzed. It has a linear formula of CH3OC6H4B(OH)2 .
Chemical Reactions Analysis
“4-Methoxy-2-methylphenylboronic acid” has been used as a reactant in various chemical reactions. For example, it has been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “4-Methoxy-2-methylphenylboronic acid” is a powder with a melting point of 169-174 °C (lit.) .
Scientific Research Applications
Synthesis Processes and Reactivity
2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been involved in various synthesis processes, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showcasing its role in creating complex molecules with potential applications in medicinal chemistry and material sciences (Spencer et al., 2002). Similarly, the compound was used in the synthesis of Pinacolylboronate-Substituted Stilbenes, highlighting its application in the creation of boron-containing stilbene derivatives with potential applications in new material development for LCD technology and as intermediates for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Structural and Conformational Analysis
Detailed structural and conformational analyses of compounds involving 2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been conducted to understand its molecular properties better. For instance, studies involving X-ray diffraction and density functional theory (DFT) have provided insights into the molecular structures, electrostatic potential, and frontier molecular orbitals of these compounds (Huang et al., 2021).
Material and Chemical Properties
Optical Properties and Sensing Applications
The compound's derivatives have shown promising optical properties. For example, a derivative was designed and synthesized for sensitive and selective H2O2 detection in living cells, displaying a large Stokes shift and outstanding sensitivity and selectivity (Nie et al., 2020). This highlights the compound's potential in developing novel functional materials for biosensing and bioimaging applications.
Polymer Synthesis and Applications
2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the synthesis of polymers with unique properties. For instance, it has played a role in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, resulting in polymers with specific color properties and solubility profiles suitable for various applications (Welterlich et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMHBFLCTSQWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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